N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide
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Overview
Description
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a chlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable carbonyl compound. The benzyl and chlorobenzyl sulfanyl groups are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the triazole derivative with propanamide under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide involves its interaction with specific molecular targets. The triazole ring and the benzyl groups may facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzyl sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure but different substituents.
Itraconazole: A triazole antifungal with a more complex structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C25H23ClN4OS |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[4-[4-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-2-23(31)27-22-13-11-20(12-14-22)24-28-29-25(30(24)16-18-7-4-3-5-8-18)32-17-19-9-6-10-21(26)15-19/h3-15H,2,16-17H2,1H3,(H,27,31) |
InChI Key |
HEGBWZGEBSOSJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CC=C3)SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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